molecular formula C22H19ClN2O3 B4327498 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide

Cat. No.: B4327498
M. Wt: 394.8 g/mol
InChI Key: GLJLNXXYKYVLMX-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C22H19ClN2O3. This compound is characterized by the presence of a chlorophenoxy group, an acetylamino group, and a methylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-chlorophenoxyacetic acid is then acylated with acetic anhydride to form 4-chlorophenoxyacetyl chloride.

    Amidation: The 4-chlorophenoxyacetyl chloride is reacted with 2-methylphenylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-bromophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide
  • 2-{[(4-fluorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide
  • 2-{[(4-methylphenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide

Uniqueness

2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents on the phenoxy group.

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-15-6-2-4-8-19(15)25-22(27)18-7-3-5-9-20(18)24-21(26)14-28-17-12-10-16(23)11-13-17/h2-13H,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJLNXXYKYVLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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